![molecular formula C24H23N5O3 B2461204 3-(2-ethoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887880-73-1](/img/structure/B2461204.png)
3-(2-ethoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The ethoxyethyl and diphenyl groups are likely attached to the purine base, but without specific information, it’s difficult to determine the exact structure.
Molecular Structure Analysis
As a purine derivative, this compound would have a structure based on the purine ring system, which consists of a six-membered pyrimidine ring and a five-membered imidazole ring . The ethoxyethyl and diphenyl groups would be attached to this ring system, but the exact positions cannot be determined without more information.Chemical Reactions Analysis
The reactivity of this compound would depend on the exact structure and the positions of the ethoxyethyl and diphenyl groups. Purines have electron-rich positions that are susceptible to electrophilic attack, and positions susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Purines are generally water-soluble , and the presence of the ethoxyethyl and diphenyl groups could affect this solubility.Scientific Research Applications
- Bilastine , a derivative of this compound, is a second-generation antihistamine. It is approved for treating seasonal and perennial allergic rhinoconjunctivitis (nasal itching, congestion, sneezing) and urticaria (itchy skin lesions with central swelling) .
- The 2-ethoxyethyl group in this compound is a protic solvent . It can dissolve polar and nonpolar substances, making it useful in chemical reactions.
Antihistamine and Allergic Disorders
Protic Solvent and Chemical Processes
Impurity Reference Standards
properties
IUPAC Name |
2-(2-ethoxyethyl)-4-methyl-6,7-diphenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-3-32-15-14-27-22(30)20-21(26(2)24(27)31)25-23-28(20)16-19(17-10-6-4-7-11-17)29(23)18-12-8-5-9-13-18/h4-13,16H,3,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPIULXVFSBEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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